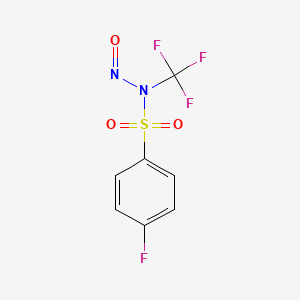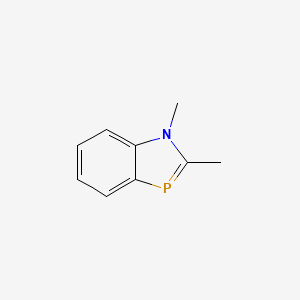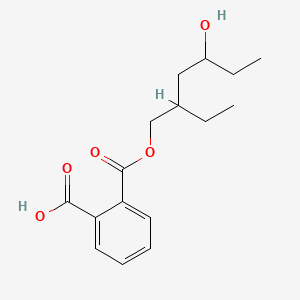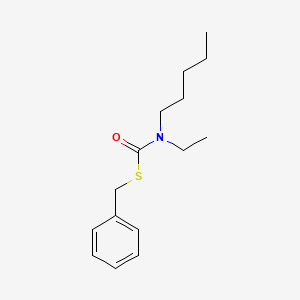
2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a methoxyphenyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Solvents like ethanol or methanol can be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylmethanol.
Substitution: Formation of halogenated derivatives like 4-chloro-2-(4-methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane.
科学研究应用
2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxane ring provides structural stability and can interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyanilino)methylphenol
Uniqueness
2-(4-Methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane is unique due to its combination of a dioxane ring and a methoxyphenyl group, which imparts specific chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.
属性
| 83726-03-8 | |
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3/c1-13(2)9-16-14(3,17-10-13)11-5-7-12(15-4)8-6-11/h5-8H,9-10H2,1-4H3 |
InChI 键 |
XAWRCVSJEGNYGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C)C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

